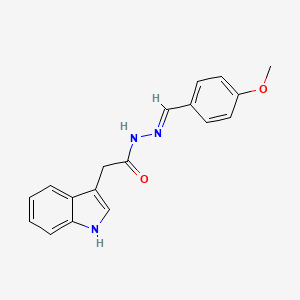
N-benzyl-6-bromo-N-methyl-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-bromo-N-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C16H14BrN3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03711 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antimalarial Properties
Quinazoline derivatives, including those related to N-benzyl-6-bromo-N-methyl-4-quinazolinamine, have shown potent antimalarial, antibacterial, and antitumor activities. A study by Elslager et al. (1983) highlighted the synthesis of various quinazolinediamines and their significant antimalarial and antitumor effects, with some undergoing preclinical toxicology evaluation for potential clinical trials (Elslager, Johnson, & Werbel, 1983).
Applications in Optoelectronics
Lipunova et al. (2018) discussed the use of quinazoline derivatives in the field of optoelectronics. These compounds are valuable for creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Role in Synthesis of H1-Antihistaminic Agents
Alagarsamy et al. (2007) explored the synthesis of triazoloquinazolinone derivatives, related to this compound, for their potential as H1-antihistaminic agents. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant activity in protecting animals from histamine-induced bronchospasm (Alagarsamy, Solomon, & Murugan, 2007).
Use in Biosensors
Karimi-Maleh et al. (2014) described the use of a quinazoline derivative in a biosensor for determining glutathione and amoxicillin in biological and pharmaceutical samples. The modified electrode incorporating this compound demonstrated excellent characteristics for electrocatalytic oxidization (Karimi-Maleh, Tahernejad-Javazmi, Gupta, Ahmar, & Asadi, 2014).
Hypolipidemic Activities
Research by Kurogi et al. (1996) on quinazolines and quinazolinones, similar to this compound, revealed their potential as hypolipidemic agents. These compounds were found to lower triglyceride and total cholesterol levels, with some showing increased activity when substituted at certain positions (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Synthesis of Quinazoline Derivatives
A study by Xu et al. (2016) focused on the synthesis of quinazoline derivatives using a copper-catalyzed multicomponent domino reaction. This method efficiently constructed three C-N bonds in one operation, indicating its potential for synthesizing quinazoline-based compounds (Xu, Jia, Zhou, Zheng, Li, & Wu, 2016).
Antitumor Water-Soluble Analogues
Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its aqueous solubility for in vivo evaluation. These analogues, related to this compound, retained the antitumor properties of the parent compound (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Propriétés
IUPAC Name |
N-benzyl-6-bromo-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-20(10-12-5-3-2-4-6-12)16-14-9-13(17)7-8-15(14)18-11-19-16/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNNJZWPUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
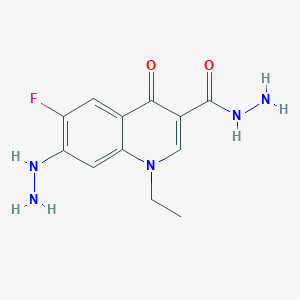
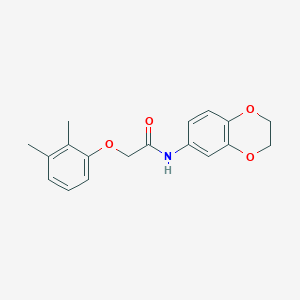
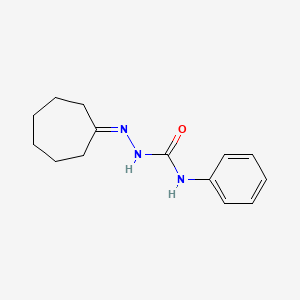
![2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

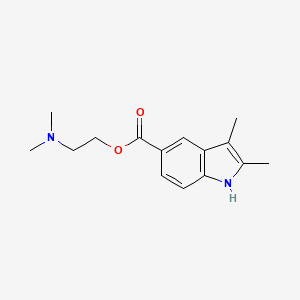
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
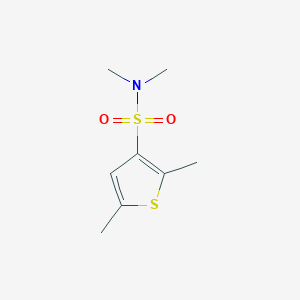
![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)
![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
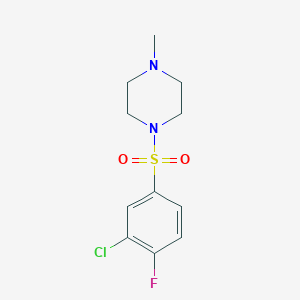
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5521443.png)
